Cas no 1005730-26-6 (ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate)

ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate structure
1005730-26-6 structure
商品名:ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS番号:1005730-26-6
MF:C19H16Cl2N2O3S
メガワット:423.312941551209
CID:5956245
PubChem ID:4097190

ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • 3(2H)-Benzothiazoleacetic acid, 2-[(2,4-dichlorobenzoyl)imino]-6-methyl-, ethyl ester
    • ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
    • (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
    • 1005730-26-6
    • F1366-1738
    • AKOS024607330
    • インチ: 1S/C19H16Cl2N2O3S/c1-3-26-17(24)10-23-15-7-4-11(2)8-16(15)27-19(23)22-18(25)13-6-5-12(20)9-14(13)21/h4-9H,3,10H2,1-2H3
    • InChIKey: PYTNTNJBUUJIMZ-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(C)=CC=C2N(CC(OCC)=O)C1=NC(=O)C1=CC=C(Cl)C=C1Cl

計算された属性

  • せいみつぶんしりょう: 422.0258689g/mol
  • どういたいしつりょう: 422.0258689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 604
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • トポロジー分子極性表面積: 84.3Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • ふってん: 581.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): -3.62±0.20(Predicted)

ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1366-1738-5mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1366-1738-10μmol
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1366-1738-75mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1366-1738-20μmol
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1366-1738-30mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1366-1738-25mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1366-1738-40mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA59973-25mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6
25mg
$360.00 2024-04-20
Life Chemicals
F1366-1738-50mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1366-1738-4mg
ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
1005730-26-6 90%+
4mg
$66.0 2023-05-17

ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 関連文献

ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetateに関する追加情報

Professional Introduction to Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 1005730-26-6)

Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, with the CAS number 1005730-26-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in medicinal chemistry. The molecular framework of this compound incorporates several key functional groups, including an acetoate ester and a benzoyl imine moiety, which contribute to its unique chemical properties and potential biological functions.

The structural complexity of Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate makes it a promising candidate for further exploration in drug discovery and development. The presence of the benzoyl imine group suggests potential reactivity that could be exploited in various synthetic pathways, while the acetoate ester functionality offers opportunities for further derivatization and modification. These features are particularly relevant in the context of designing novel therapeutic agents that target specific biological pathways.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Benzothiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The compound under discussion is no exception and has been investigated for its potential therapeutic benefits. The combination of the benzothiazole core with the 2Z-configured double bond and the chlorinated benzoyl group creates a unique scaffold that may interact with biological targets in novel ways.

One of the most compelling aspects of Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is its potential as a lead compound for further drug development. The structural elements present in this molecule provide multiple points for chemical modification, allowing researchers to fine-tune its properties to enhance binding affinity and selectivity against specific biological targets. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. The introduction of the benzoyl imine group followed by the attachment of the benzothiazole ring represents a sophisticated synthetic strategy that requires careful control of reaction conditions to ensure high yield and purity. These synthetic challenges are part of what make this compound an intriguing subject for research.

The benzothiazole core is particularly interesting because it is a privileged scaffold in medicinal chemistry. Many approved drugs contain benzothiazole or its derivatives due to their favorable pharmacokinetic properties and biological activity. Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate leverages these advantages by incorporating additional functional groups that may enhance its therapeutic profile.

In terms of biological activity, preliminary studies suggest that this compound may exhibit properties similar to other benzothiazole derivatives known for their antimicrobial and anti-inflammatory effects. The presence of the chlorinated benzoyl group could contribute to enhanced binding interactions with biological targets, making it a valuable candidate for further investigation. Additionally, the acetoate ester moiety may provide opportunities for prodrug development or targeted delivery systems.

The potential applications of Ethyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-y acetate extend beyond traditional small-molecule drug discovery. Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for libraries of compounds designed through combinatorial chemistry approaches. Such libraries are increasingly used in high-throughput screening campaigns to identify novel bioactive molecules.

The role of computational chemistry and molecular modeling has become increasingly important in evaluating the potential biological activity of compounds like Ethyl 2-[ ( oundations . These computational tools allow researchers to predict how a molecule will interact with biological targets at the atomic level , providing valuable insights into its potential efficacy and safety profile . By integrating experimental data with computational predictions , researchers can accelerate the drug discovery process and prioritize compounds for further investigation.

The future prospects for Ethyl [ ( strong>benzothiazole derivatives remain promising as they continue to be explored for their therapeutic potential . As our understanding of disease mechanisms grows , so does our ability to design molecules that target these mechanisms with greater precision . This compound represents an example of how innovative chemical design can lead to new treatments for challenging diseases.

In conclusion , Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [ ( strong>Ethyl [( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>( strongly>) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ]acetate (CAS No .1005730 -26 -6) is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive candidate for further exploration , offering opportunities for novel drug development and therapeutic applications . As research continues , it is likely that this compound will play an important role in advancing our understanding of disease mechanisms and developing new treatments.

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